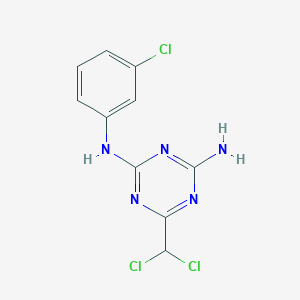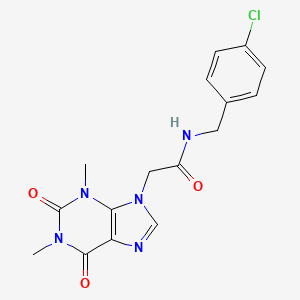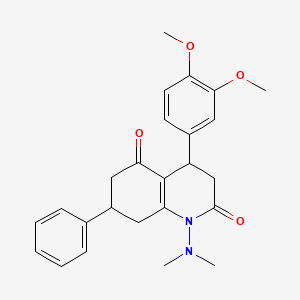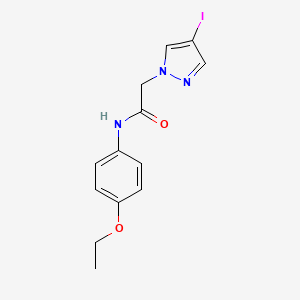![molecular formula C17H14FN3OS B11066043 4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide](/img/structure/B11066043.png)
4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a thiadiazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors is advantageous for large-scale production as it enhances reaction efficiency, reduces waste, and ensures consistent product quality. The key steps involve the preparation of the starting materials, the acylation reaction, and subsequent purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide
- 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14FN3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(21-20-15)19-16(22)13-6-8-14(18)9-7-13/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
SOGPXHZGAINBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11065985.png)
![(5Z)-3-(4-fluorophenyl)-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065989.png)
![(5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11065996.png)
![3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11066000.png)

![4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B11066005.png)
![N-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11066011.png)


![N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine](/img/structure/B11066034.png)
![3-(4-chlorophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11066056.png)


